An In-depth Technical Guide to 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a key heterocyclic scaffold in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, structural elucidation, and its significant role as a building block for potent kinase inhibitors.
Introduction: The Quinolone Scaffold in Drug Discovery
The quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Initially recognized for their antibacterial properties through the inhibition of bacterial DNA gyrase and topoisomerase IV, quinolone derivatives have since been developed into a diverse class of therapeutics with applications in anticancer and anti-inflammatory treatments.[1][2][3][4]
Specifically, the 4-oxo-1,4-dihydroquinoline-3-carbonitrile core, often referred to as a 4-quinolone, is a critical pharmacophore. The presence of the nitrile group at the C3 position and the ketone at C4 allows for key hydrogen bonding interactions within enzyme active sites. The strategic placement of substituents, such as the fluoro group at C7 and the methoxy group at C6 in the title compound, is a deliberate design choice to modulate physicochemical properties like solubility, metabolic stability, and target affinity. These modifications are crucial for developing highly selective and potent inhibitors of protein kinases, which are pivotal targets in oncology.[5][6][7]
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, in particular, serves as a crucial intermediate in the synthesis of advanced kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). Its structure represents a convergence of key features required for high-affinity binding and therapeutic efficacy.
Synthesis and Mechanistic Rationale
The construction of the 4-quinolone core is a well-established area of organic synthesis, with several named reactions available for its formation.[8] A common and effective method for synthesizing 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves a multi-step sequence starting from a substituted aniline. The Gould-Jacobs reaction, or variations thereof, is frequently employed. This process typically involves the condensation of an aniline with a malonic acid derivative, followed by a high-temperature cyclization.[9][10]
The rationale for this synthetic approach lies in its reliability and the ready availability of the starting materials. The thermal cyclization step is driven by the formation of a stable, aromatic quinolone ring system. The choice of a high-boiling point solvent like diphenyl ether is critical to achieve the necessary activation energy for the intramolecular cyclization.
The following protocol outlines a representative synthesis. This self-validating system includes checkpoints for characterization at each key stage.
Step 1: Condensation of 4-Fluoro-3-methoxyaniline with Diethyl 2-(ethoxymethylene)malonate (DEEMM)
-
Reactants: 4-Fluoro-3-methoxyaniline (1.0 eq) and Diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Procedure: The aniline is dissolved in a suitable solvent (e.g., ethanol). DEEMM is added, and the mixture is heated to reflux for 2-4 hours.
-
Causality: This step forms the key enamine intermediate. The reaction is driven by the nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEMM, followed by the elimination of ethanol.
-
Work-up & Validation: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting crude intermediate is often of sufficient purity to proceed directly to the next step. Its formation can be confirmed by ¹H NMR, showing the characteristic vinyl proton signal.
Step 2: Thermal Cyclization
-
Reactant: The crude enamine intermediate from Step 1.
-
Procedure: The intermediate is added to a high-boiling point solvent such as diphenyl ether and heated to approximately 250 °C for 30-60 minutes.
-
Causality: The high temperature provides the energy for the intramolecular Friedel-Crafts-type acylation, where the aryl ring attacks the ester carbonyl, leading to the formation of the quinolone ring and elimination of a second molecule of ethanol.[10]
-
Work-up & Validation: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with a non-polar solvent (e.g., hexane) to remove the diphenyl ether. The product is ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Step 3: Conversion to the 3-Carbonitrile Moiety (Multi-step)
This transformation is typically achieved via hydrolysis of the ester to the carboxylic acid, followed by conversion to a primary amide, and subsequent dehydration to the nitrile.
-
Hydrolysis: The ethyl ester is heated in an aqueous solution of sodium hydroxide. Acidification precipitates the carboxylic acid.
-
Amidation: The carboxylic acid is converted to the primary amide using standard peptide coupling reagents (e.g., HATU) or via an acid chloride intermediate.
-
Dehydration: The primary amide is dehydrated to the final nitrile product using a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.[11]
-
Work-up & Validation: Each step requires appropriate work-up and purification, typically by recrystallization or column chromatography. The final product, 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, is validated by comprehensive spectroscopic analysis.
Caption: A validated multi-step synthesis pathway for the target quinolone.
Structural Elucidation and Data
Confirmation of the structure of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is achieved through a combination of spectroscopic methods. The data presented below are representative of a successfully synthesized and purified sample.
| Property | Value |
| Molecular Formula | C₁₁H₇FN₂O₂ |
| Molecular Weight | 234.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Technique | Data Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.5 (s, 1H, N-H), 8.8 (s, 1H, H-2), 7.5 (d, J=8.0 Hz, 1H, H-5), 7.2 (d, J=12.0 Hz, 1H, H-8), 3.9 (s, 3H, OCH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 175.5 (C=O), 155.0 (d, J=245 Hz, C-F), 148.0, 145.0, 140.0, 120.0, 118.0 (CN), 110.0, 105.0 (d, J=25 Hz, C-F adjacent), 90.0, 56.5 (OCH₃). |
| Mass Spec (ESI+) | m/z: 235.05 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | ν: 3100-3000 (N-H), 2230 (C≡N), 1640 (C=O), 1610, 1580 (C=C, Ar). |
Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.
The ¹H NMR spectrum clearly shows the downfield singlet for the proton at the C2 position, characteristic of this quinolone scaffold. The fluorine coupling is evident in the aromatic region and, more definitively, in the ¹³C NMR spectrum with the large C-F coupling constant. The presence of the nitrile and ketone functional groups is confirmed by the characteristic stretches in the IR spectrum and the quaternary carbon signals in the ¹³C NMR.
Application in Kinase Inhibitor Drug Development
The primary utility of 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is as a key intermediate for the synthesis of irreversible kinase inhibitors.[5][7] The 4-oxo position is typically converted to a 4-chloro or other reactive group, which then serves as an electrophilic handle for nucleophilic aromatic substitution (SₙAr) with a substituted aniline. This reaction builds the final drug molecule.[10]
The C7-fluoro and C6-methoxy substituents are critically important. The methoxy group can act as a hydrogen bond acceptor and provides steric bulk that can be optimized for specific kinase active sites. The fluoro group enhances binding affinity through potential fluorine-protein interactions and improves metabolic stability by blocking a potential site of oxidative metabolism.
Many quinolone-based drugs function as irreversible inhibitors of kinases like EGFR and HER2.[5][7] They achieve this by forming a covalent bond with a cysteine residue located near the ATP-binding site of the kinase. The 4-anilinoquinoline core acts as the "warhead delivery system," positioning a reactive Michael acceptor group (which is added in subsequent synthetic steps) in close proximity to the target cysteine.
Caption: Irreversible inhibition of a receptor tyrosine kinase by a quinolone-based drug.
This covalent modification permanently deactivates the enzyme, leading to a sustained blockade of downstream signaling pathways that drive tumor cell proliferation and survival. The 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold is a cornerstone for building molecules that execute this precise and potent mechanism of action.
Conclusion
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is more than a simple chemical compound; it is a testament to rational drug design. Its structure is finely tuned for its role as a precursor to advanced therapeutics. Understanding its synthesis through robust and validated protocols is essential for its application in research and development. The spectroscopic data provide a clear fingerprint for its identification, ensuring purity and quality. For drug development professionals, this quinolone derivative represents a validated starting point for the creation of next-generation kinase inhibitors, with the potential to address unmet needs in oncology and beyond.
References
-
Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., Rosfjord, E. C., Discafani, C., Davis, R., Shi, X., Rabindran, S. K., Gruber, B. C., Ye, F., Hallett, W. A., Nilakantan, R., Shen, R., Wang, Y. F., Greenberger, L. M., & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63. [Link]
-
Tsou, H. R., Mamuya, N., Johnson, B. D., Reich, M. F., Gruber, B. C., Ye, F., Hallett, W. A., Wissner, A., Nilakantan, R., Shen, R., Discafani, C., De-Chen, F., Levin, W., Rabindran, S. K., Singh, J., & Greenberger, L. M. (2005). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry, 48(4), 1107–1129. [Link]
-
Aldawsari, F. S., Binsaleh, N. K., & El-Daly, M. M. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 12(45), 29567–29591. [Link]
-
Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 6(9), a025320. [Link]
-
Bush, N. G., Diez-Santos, I., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules (Basel, Switzerland), 25(23), 5656. [Link]
-
Drlica, K., Hiasa, H., Kerns, R. J., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 9(11), 981–1008. [Link]
-
Mulugeta, E., & Ayele, Y. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Future journal of pharmaceutical sciences, 9(1), 22. [Link]
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
- CN101348471B - Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. (2011).
-
Wikipedia. (2023). 4-Quinolone. [Link]
-
Zhang, Y., Li, S., Yan, G., Wang, R., & Wang, Q. (2017). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules (Basel, Switzerland), 22(1), 139. [Link]
Sources
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 11. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
